molecular formula C20H20N2O3 B145127 Tyrphostin B56 CAS No. 133550-41-1

Tyrphostin B56

Cat. No. B145127
CAS RN: 133550-41-1
M. Wt: 336.4 g/mol
InChI Key: GWCNJMUSWLTSCW-SFQUDFHCSA-N
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Description

Tyrphostin B56 is a member of the tyrphostin family of tyrosine kinase inhibitors, that selectively inhibits epidermal growth factor receptor kinase activity . Tyrphostins are a family of small molecule tyrosine phosphorylation inhibitors directed against receptor and non-receptor tyrosine kinases .


Molecular Structure Analysis

The molecular formula of Tyrphostin B56 is C20H20N2O3 . The IUPAC name is (E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(4-phenylbutyl)prop-2-enamide .

Scientific Research Applications

EGFR Kinase Inhibition

AG 556 is known to be an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase . It has been shown to have an inhibitory concentration (IC50) of 1.1 μM, and it is selective over ErbB2 .

Cancer Research

The EGFR kinase inhibition property of AG 556 makes it a potential candidate for cancer research. EGFR is often overexpressed in various types of cancers, and its inhibition can potentially slow down the growth of cancer cells .

Immunomodulation

AG 556 has been proven to be effective in a model of multiple sclerosis-like syndrome in mice due to its immunomodulating effect . This suggests that it could be used in research related to immune system disorders.

Arterial Injury Research

A study has shown that AG 556 has an effect on intimal thickening in a mouse model of arterial injury . This indicates its potential use in vascular biology research.

PP2A-B56 Function

Tyrphostin B56 is associated with the function of Protein Phosphatase 2A (PP2A-B56) . The review summarized the contribution of B56 phosphorylation to PP2A-B56 function and proposed strategies for intervening B56 phosphorylation to treat diseases associated with PP2A-B56 dysfunction .

Role in Mitosis, Virus Attack, and Cancer Development

Recent advancements in LxxIxEx B56-binding motifs provide the molecular details of PP2A-B56 binding specificity. This has led to the exploration of the emerging role of PP2A-B56 in the mitosis process, virus attack, and cancer development through LxxIxE motif-mediated PP2A-B56 targeting .

properties

IUPAC Name

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(4-phenylbutyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c21-14-17(12-16-9-10-18(23)19(24)13-16)20(25)22-11-5-4-8-15-6-2-1-3-7-15/h1-3,6-7,9-10,12-13,23-24H,4-5,8,11H2,(H,22,25)/b17-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCNJMUSWLTSCW-SFQUDFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCCCNC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tyrphostin B56

CAS RN

149092-35-3
Record name AG 556
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149092353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tyrphostin B56
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16775
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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